
Acetic acid--(2S)-1-bromopropan-2-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–(2S)-1-bromopropan-2-ol (1/1) is a compound that combines acetic acid and (2S)-1-bromopropan-2-ol in a 1:1 ratio Acetic acid is a simple carboxylic acid known for its role in vinegar, while (2S)-1-bromopropan-2-ol is an organic compound with a bromine atom attached to a secondary alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(2S)-1-bromopropan-2-ol typically involves the reaction of acetic acid with (2S)-1-bromopropan-2-ol under controlled conditions. One common method is to mix equimolar amounts of acetic acid and (2S)-1-bromopropan-2-ol in a solvent such as dichloromethane. The reaction is often catalyzed by a base such as potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. The use of heterogeneous catalysts can also enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–(2S)-1-bromopropan-2-ol can undergo various chemical reactions, including:
Oxidation: The bromine atom can be replaced by a hydroxyl group, converting the compound into a diol.
Reduction: The compound can be reduced to remove the bromine atom, yielding a simpler alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as sodium periodate or TEMPO can be used for selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products
Oxidation: (2S)-1,2-dihydroxypropane
Reduction: (2S)-propan-2-ol
Substitution: Various substituted propan-2-ol derivatives
Aplicaciones Científicas De Investigación
Acetic acid–(2S)-1-bromopropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving brominated substrates.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid–(2S)-1-bromopropan-2-ol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to participate in different chemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid–(2R)-1-bromopropan-2-ol: The enantiomer of the compound with a different stereochemistry.
Acetic acid–1-bromo-2-propanol: A structural isomer with the bromine atom on a different carbon.
Acetic acid–2-bromo-1-propanol: Another isomer with the bromine atom on the primary carbon.
Uniqueness
Acetic acid–(2S)-1-bromopropan-2-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereoselective reactions and developing chiral pharmaceuticals .
Propiedades
Número CAS |
39968-99-5 |
|---|---|
Fórmula molecular |
C5H11BrO3 |
Peso molecular |
199.04 g/mol |
Nombre IUPAC |
acetic acid;(2S)-1-bromopropan-2-ol |
InChI |
InChI=1S/C3H7BrO.C2H4O2/c1-3(5)2-4;1-2(3)4/h3,5H,2H2,1H3;1H3,(H,3,4)/t3-;/m0./s1 |
Clave InChI |
KKZQRGXOGOSORO-DFWYDOINSA-N |
SMILES isomérico |
C[C@@H](CBr)O.CC(=O)O |
SMILES canónico |
CC(CBr)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


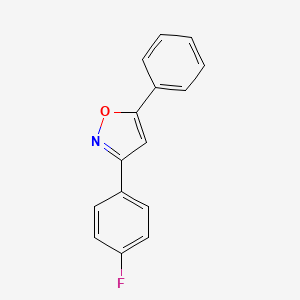
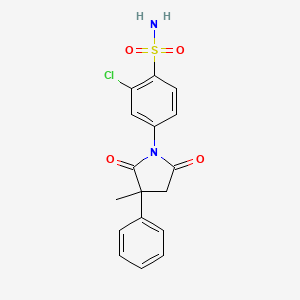

![(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione](/img/structure/B14678852.png)
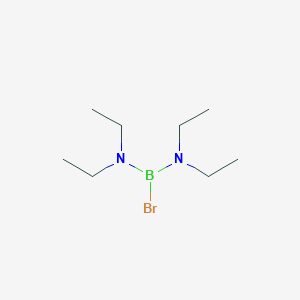
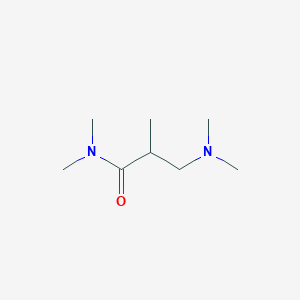
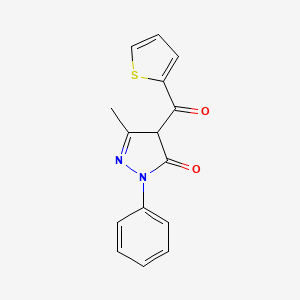

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14678866.png)


![4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine](/img/structure/B14678889.png)


